Pyrrolidine Substituent Ionization: pH-Dependent Solubility Advantage vs. Neutral Methoxy and Isopropyl Analogs
The pyrrolidine group on the benzenesulfonamide of the target compound is a tertiary amine with a predicted pKa of approximately 10.5, meaning it exists predominantly in its protonated, positively charged form at physiological pH (7.4). This ionization state substantially increases aqueous solubility compared to the permanently neutral methoxy analog (CAS 919490-51-0) and isopropyl analog (CAS 919490-52-1). Class-level evidence from benzenesulfonamide indole cPLA2α inhibitors demonstrates that introducing a basic amine on the sulfonamide phenyl ring improves aqueous solubility by 10- to 50-fold relative to unsubstituted or neutral-substituted analogs [1]. The target compound is predicted (SwissADME) to have a logP of approximately 3.5 and estimated high gastrointestinal absorption (>80%), based on its computed physicochemical profile [2].
| Evidence Dimension | Aqueous solubility enhancement from ionizable amine substituent |
|---|---|
| Target Compound Data | Pyrrolidine substituent; predicted pKa ~10.5; protonated at pH 7.4; predicted logP ~3.5 |
| Comparator Or Baseline | Methoxy analog (CAS 919490-51-0): neutral, no ionizable group. Isopropyl analog (CAS 919490-52-1): neutral, no ionizable group. Unsubstituted benzenesulfonamide indole lead compound: 10-50× lower solubility per class SAR [1]. |
| Quantified Difference | Class-level: 10- to 50-fold solubility improvement for basic-amine-substituted benzenesulfonamide indoles vs. unsubstituted lead [1]. Direct experimental data for target compound vs. its analogs not publicly available. |
| Conditions | Class-level data from cPLA2α inhibitor SAR studies in aqueous buffer systems (pH 7.4); SwissADME computational prediction for target compound. |
Why This Matters
Procurement of the pyrrolidine-substituted compound rather than a neutral analog is critical for applications requiring aqueous solubility at physiological pH, such as cell-based assays, in vivo dosing, or formulation development.
- [1] McKew JC, Lee KL, Shen MWH, et al. Benzenesulfonamide indole inhibitors of cytosolic phospholipase A2α: Optimization of in vitro potency and rat pharmacokinetics for oral efficacy. Bioorganic & Medicinal Chemistry. 2008;16(3):1355-1365. (Class-level solubility SAR for benzenesulfonamide indole series.) View Source
- [2] SwissADME computational prediction tool, Swiss Institute of Bioinformatics. LogP and GI absorption estimates for N-(2-butyl-1H-indol-5-yl)-4-(pyrrolidin-1-yl)benzenesulfonamide. Accessed via swissadme.ch. View Source
